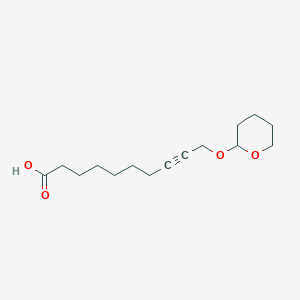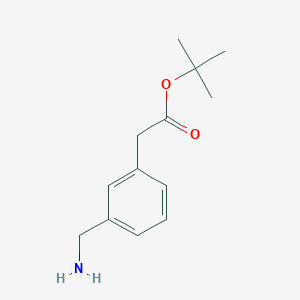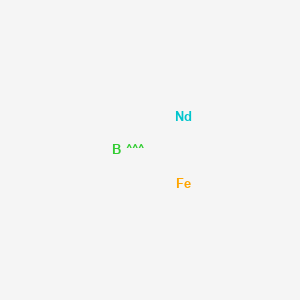
Epetraborole
Übersicht
Beschreibung
Epetraborol ist eine neuartige, Bor enthaltende Verbindung, die als Inhibitor der bakteriellen Leucyl-tRNA-Synthetase wirkt, einem essenziellen Enzym in der Proteinsynthese. Es hat eine potente Aktivität gegen nicht-tuberkulöse Mykobakterien und gramnegative Bakterien gezeigt, einschließlich Burkholderia pseudomallei . Epetraborol wird zur Behandlung von nicht-tuberkulösen Mykobakterien-Lungenkrankheiten und Melioidose entwickelt .
Herstellungsmethoden
Epetraborol wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Benzoxaborol-Kerns beinhalten. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Benzoxaborol-Kerns: Dies beinhaltet die Reaktion eines Boronsäurederivats mit einer geeigneten aromatischen Verbindung, um die Benzoxaborol-Struktur zu bilden.
Funktionalisierung: Der Benzoxaborol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um seine biologische Aktivität zu verbessern.
Industrielle Produktionsmethoden für Epetraborol umfassen die Optimierung dieser Syntheserouten, um hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um das gewünschte Produkt mit minimalen Verunreinigungen zu erhalten .
Vorbereitungsmethoden
Epetraborole is synthesized through a series of chemical reactions involving the formation of a benzoxaborole core. The synthetic route typically involves the following steps:
Formation of the benzoxaborole core: This involves the reaction of a boronic acid derivative with an appropriate aromatic compound to form the benzoxaborole structure.
Functionalization: The benzoxaborole core is then functionalized with various substituents to enhance its biological activity.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled to achieve the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Epetraborol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Epetraborol kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Epetraborol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Benzoxaborol-Kern durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von Epetraborol zur Bildung von Carbonsäurederivaten führen .
Wissenschaftliche Forschungsanwendungen
Epetraborol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Epetraborol wird als therapeutisches Mittel zur Behandlung von nicht-tuberkulösen Mykobakterien-Lungenkrankheiten und Melioidose entwickelt.
Wirkmechanismus
Epetraborol übt seine Wirkung aus, indem es das Enzym Leucyl-tRNA-Synthetase hemmt. Dieses Enzym ist für die Katalyse der Anlagerung von Leucin an Transfer-RNA verantwortlich, ein entscheidender Schritt in der Proteinsynthese. Indem Epetraborol an das terminale Adenosinribose von tRNA in der Editstelle bindet, blockiert es die Proteinsynthese und führt zum Absterben der Bakterienzelle . Dieser Wirkmechanismus ist einzigartig und bietet einen neuartigen Ansatz zur Bekämpfung bakterieller Infektionen .
Wirkmechanismus
Epetraborole exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase. This enzyme is responsible for catalyzing the attachment of leucine to transfer RNA, a crucial step in protein synthesis. By binding to the terminal adenosine ribose of tRNA in the editing site, this compound blocks protein synthesis, leading to bacterial cell death . This mechanism of action is unique and provides a novel approach to combating bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Epetraborol gehört zur Klasse der Benzoxaborole, die Bor enthaltende Verbindungen sind, die für ihre antimikrobielle Aktivität bekannt sind. Zu ähnlichen Verbindungen gehören:
Epetraborol ist einzigartig in seiner breiten Wirksamkeit gegen sowohl nicht-tuberkulöse Mykobakterien als auch gramnegative Bakterien, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener bakterieller Infektionen macht .
Eigenschaften
IUPAC Name |
3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQIIDINBDJDKL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148913 | |
| Record name | GSK-2251052 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093643-37-8 | |
| Record name | Epetraborole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093643378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epetraborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2251052 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPETRABOROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC93Z2DF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















